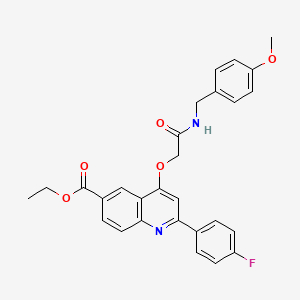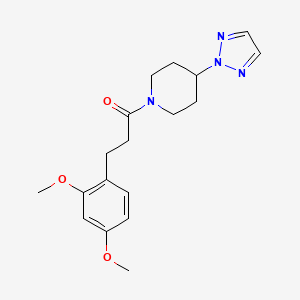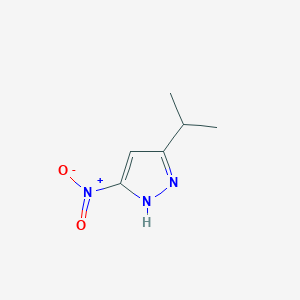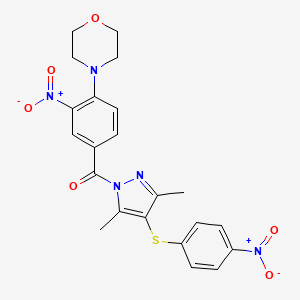![molecular formula C21H19N5O2 B2450589 N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide CAS No. 927065-86-9](/img/structure/B2450589.png)
N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide” is a compound that belongs to the class of organic compounds known as quinoxalines . These are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Synthesis Analysis
The synthesis of such compounds often involves starting from α, β-unsaturated ketones under the effect of hydrazine derivatives and thiosemicarbazide . The obtained pyrazolines are then treated with different reagents to afford N-substituted pyrazolines .Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline moiety and a pyrazoline moiety . The presence of these moieties was established using IR, 1H-NMR, and 13C-NMR spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of equimolar amounts of 4-acetyl-3-methyl-1- with benzaldehyde or p-chlorobenzaldehyde . When treated with hydrazine hydrate in hot formic acid, N-formyl pyrazoline derivatives are obtained .科学的研究の応用
Antimicrobial and Antiprotozoal Applications
A study has demonstrated the synthesis of quinoxaline-based compounds, including N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide derivatives, which exhibited promising antimicrobial and antiprotozoal activities. These compounds were found to be particularly effective against bacterial, fungal, and Trypanosoma cruzi infections, suggesting their potential as novel therapeutic agents for treating various infections (Patel et al., 2017).
Antihistaminic Potential
Another research focus has been on the synthesis of phenylpyrazolo benzimidazolo quinoxaline derivatives as potent antihistaminic agents. These studies highlight the compound's potential in addressing allergic reactions by acting as an antihistamine, providing a basis for further development in allergy treatment (Sridevi et al., 2010).
Neuroprotective and Anxiolytic Agents
Research into the structural modification of quinoxaline derivatives has shown significant promise in the development of ligands for the translocator protein (TSPO), which is associated with anxiolytic and neuroprotective effects. These findings suggest a pathway for the creation of new therapeutic agents targeting neurological disorders (Cappelli et al., 2011).
Anticancer Activity
The modification of quinoxaline derivatives to include N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide structures has also been explored for anticancer activity. Studies have shown that certain derivatives exhibit inhibitory action on cancer cell lines, indicating potential utility in cancer therapy. This research opens up new avenues for the development of anticancer drugs based on quinoxaline derivatives (El Rayes et al., 2022).
Apoptosis Induction
Further investigations into N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, a category that includes the compound , have shown potent apoptosis-inducing capabilities in cancer cells. These compounds have been identified as promising leads for the development of novel anticancer therapies due to their ability to selectively induce apoptosis in tumor cells (Zhang et al., 2008).
将来の方向性
特性
IUPAC Name |
N-[4-(2-acetyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13(27)24-17-6-3-15(4-7-17)19-12-21(26(25-19)14(2)28)16-5-8-18-20(11-16)23-10-9-22-18/h3-11,21H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZPEPUBJAKUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2450508.png)

![N-(3,5-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2450513.png)
![2-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2450515.png)


![({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2450518.png)
![N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2450522.png)
![N-benzyl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2450524.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2450528.png)
